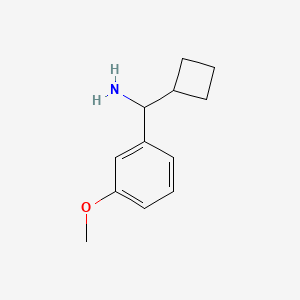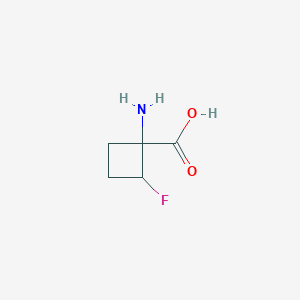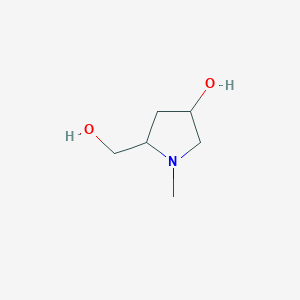
5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines This compound features a hydroxymethyl group and a methyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:
Starting Material: 1-methylpyrrolidine
Reagent: Formaldehyde
Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base
Reaction: The formaldehyde reacts with the 1-methylpyrrolidine to form this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Formyl)-1-methylpyrrolidin-3-ol or 5-(Carboxyl)-1-methylpyrrolidin-3-ol
Reduction: Formation of 5-(Hydroxymethyl)-1-methylpyrrolidin-3-amine
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used
科学的研究の応用
5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that modulate its activity and effects.
類似化合物との比較
5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:
5-(Hydroxymethyl)-2-furfural: Known for its applications in biomass conversion and as a platform chemical.
5-(Ethoxymethyl)furfural: Used in the production of bio-based chemicals.
2,5-Diformylfuran: A key intermediate in the synthesis of various chemicals.
These compounds share similar functional groups but differ in their structural frameworks and specific applications, highlighting the uniqueness of this compound in its respective fields.
特性
IUPAC Name |
5-(hydroxymethyl)-1-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHJDFJPFHQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
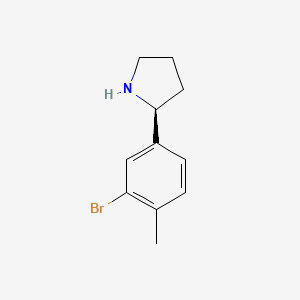
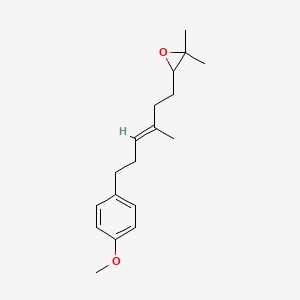

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
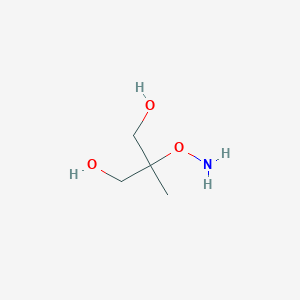
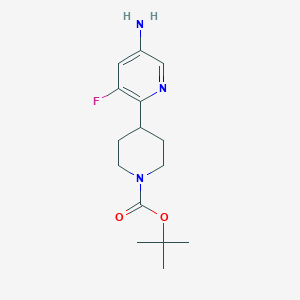
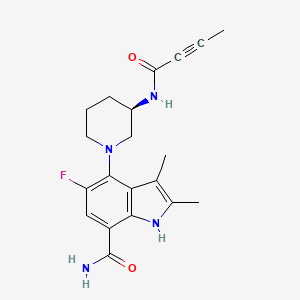
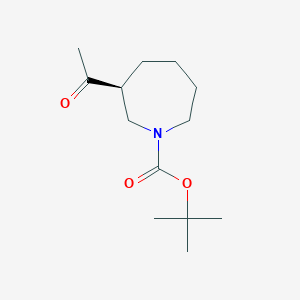
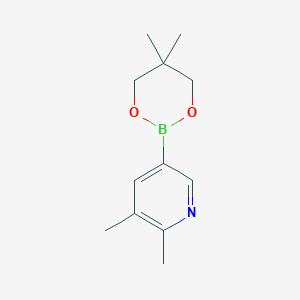

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
